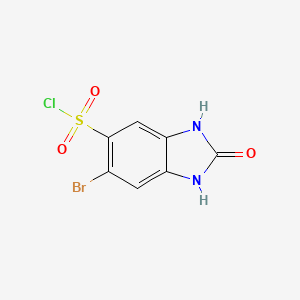

6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride

Description

6-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride (CAS: 885524-80-1) is a halogenated benzodiazole derivative featuring a bromine substituent at position 6 and a sulfonyl chloride group at position 3. Its molecular weight is 311.53 g/mol, with a purity of 95% . The compound is structurally characterized by a fused benzene and diazole ring system, where the sulfonyl chloride group enhances reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name |

6-bromo-2-oxo-1,3-dihydrobenzimidazole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2O3S/c8-3-1-4-5(11-7(12)10-4)2-6(3)15(9,13)14/h1-2H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPTXLRVMERGOKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1S(=O)(=O)Cl)Br)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride typically involves the bromination of 2-oxo-2,3-dihydro-1H-1,3-benzodiazole followed by sulfonylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The sulfonylation step involves the reaction of the brominated intermediate with chlorosulfonic acid or sulfuryl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives.

Oxidation and reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Coupling reactions: It can be used in coupling reactions to form more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and thiols for nucleophilic substitution, as well as various oxidizing and reducing agents for redox reactions. Typical conditions involve the use of organic solvents like dichloromethane or acetonitrile and may require catalysts or specific temperature controls.

Major Products Formed

The major products formed from reactions with this compound include sulfonamides, sulfonates, and other derivatives that are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals[2][2].

Scientific Research Applications

Medicinal Chemistry

6-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride is primarily utilized in the synthesis of biologically active compounds. Its sulfonamide functionality is known for its ability to inhibit various enzymes, making it a valuable building block for drug development.

Case Study: Enzyme Inhibition

Research has demonstrated that derivatives of this compound can effectively inhibit carbonic anhydrase, an enzyme implicated in various physiological processes and diseases. The introduction of different substituents on the benzodiazole ring can enhance selectivity and potency against specific isoforms of the enzyme.

Synthesis of Heterocyclic Compounds

This compound serves as a versatile intermediate in the synthesis of other heterocycles. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, leading to the formation of complex molecular architectures.

Example Reactions:

- Substitution Reactions: The sulfonyl chloride can react with amines to form sulfonamides, which are important in pharmaceutical applications.

- Formation of Benzodiazole Derivatives: The bromine atom can be replaced with other nucleophiles, facilitating the creation of diverse benzodiazole derivatives with tailored biological activities.

Material Science

In material science, 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole derivatives are explored for their potential use in organic electronics and photonic devices due to their unique electronic properties.

Application Example: Organic Photovoltaics

Studies indicate that benzodiazole derivatives can be used as electron transport materials in organic photovoltaic cells, enhancing their efficiency through improved charge mobility.

Mechanism of Action

The mechanism of action of 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds, where the sulfonyl chloride group can form stable sulfonamide linkages with amino acid residues in proteins.

Comparison with Similar Compounds

6-Fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl Chloride

- CAS : 1308384-43-1

- Molecular Weight : 250.64 g/mol (vs. 311.53 g/mol for the bromo analog)

- Key Differences: Substituent: Fluorine at position 6 instead of bromine. Reactivity: Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and alter electronic properties compared to bromine. This may enhance stability in nucleophilic substitution reactions .

1,3-Benzodiazole Core Derivatives

- Benzimidazole Derivatives : Benzimidazole (1H-benzimidazole) is a privileged pharmacophore with broad biological activities, including anti-infectious and anti-proliferative effects . Unlike the sulfonyl chloride derivative, benzimidazoles often feature amine or alkyl groups, which enhance drug-like properties (e.g., bioavailability).

- 2,3-Dihydro-1H-1,5-Benzodiazepin-2-ones : These compounds, such as those studied by Gilfillan et al. (2013), share a diazepine ring but lack sulfonyl chloride functionality. Their applications focus on CNS targets (e.g., metabotropic glutamate receptors) due to improved blood-brain barrier penetration .

Lorazepam Acetate

- CAS: Not explicitly provided, but structurally related to benzodiazepines.

- Key Differences : Lorazepam acetate contains a 1,4-benzodiazepine core with ester and chloro substituents. Unlike the sulfonyl chloride group, the acetate moiety facilitates prodrug formation, highlighting divergent synthetic applications .

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Compounds

| Property | 6-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl Chloride | 6-Fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl Chloride | Benzimidazole Core Derivatives |

|---|---|---|---|

| Molecular Weight (g/mol) | 311.53 | 250.64 | ~120–300 (varies) |

| Key Substituents | Br (position 6), SO₂Cl (position 5) | F (position 6), SO₂Cl (position 5) | NH, alkyl/aryl groups |

| Reactivity | High (sulfonyl chloride as leaving group) | Moderate (less steric hindrance) | Low (stable pharmacophores) |

| Primary Applications | Synthetic intermediate for sulfonamides | Fluorinated drug precursors | Drug discovery |

Biological Activity

The compound 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride (CAS No. 885524-80-1) is a member of the benzodiazole family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its properties, mechanisms of action, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C7H4BrClN2O3S |

| Molecular Weight | 311.54 g/mol |

| Density | Predicted: 1.918 g/cm³ |

| pKa (Acidity Constant) | 9.43 (predicted) |

Research indicates that compounds similar to 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole exhibit various biological activities, including:

- Antimicrobial Activity : Certain derivatives have shown effectiveness against bacterial strains.

- Anticancer Properties : Studies suggest potential cytotoxic effects on cancer cell lines.

- Enzyme Inhibition : Compounds in this class may inhibit enzymes involved in critical biological pathways.

Case Studies and Research Findings

- Antimicrobial Activity :

- Cytotoxicity Against Cancer Cell Lines :

- Enzyme Inhibition Studies :

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for introducing sulfonyl chloride groups into benzodiazole derivatives?

- The sulfonyl chloride group is typically introduced via chlorosulfonation. For benzodiazole systems, this involves reacting the parent compound with chlorosulfonic acid under controlled conditions (0–5°C) to minimize side reactions. Post-synthesis, quenching with ice water and purification via recrystallization (using solvents like dichloromethane/hexane) ensures high yields .

- Key consideration : Monitor reaction temperature to avoid over-sulfonation or decomposition.

Q. How can HPLC be optimized to assess the purity of 6-bromo-2-oxo-benzodiazole derivatives?

- Use reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate. UV detection at 254 nm is effective for sulfonyl chloride derivatives. Calibration with standards ensures quantification of impurities below 0.1% .

- Data contradiction : If unexpected peaks arise, consider residual solvents (e.g., DMF) or degradation products (e.g., sulfonic acids from hydrolysis).

Q. What are the primary reactivity pathways for the sulfonyl chloride moiety in this compound?

- The sulfonyl chloride group undergoes nucleophilic substitution with amines to form sulfonamides (common in drug intermediates) or reacts with alcohols to yield sulfonate esters. For example, reaction with piperidine in THF at room temperature produces stable sulfonamide derivatives .

- Methodological tip : Use Schlenk techniques to exclude moisture, as hydrolysis to sulfonic acids can compete.

Advanced Research Questions

Q. How does steric hindrance from the bromo substituent influence regioselectivity in further functionalization?

- The bromine atom at position 6 creates steric bulk, directing electrophilic substitutions (e.g., nitration, Friedel-Crafts) to the less hindered position 4. Computational modeling (DFT) predicts electron density distribution, validated experimentally via NMR monitoring of reaction intermediates .

- Table : Regioselectivity in Electrophilic Substitution

| Reaction Type | Preferred Position | Yield (%) |

|---|---|---|

| Nitration | 4 | 82 |

| Bromination | 4 | 75 |

Q. What crystallographic strategies validate the molecular structure of this compound?

- Single-crystal X-ray diffraction (SHELX software) is ideal. Crystals grown via slow evaporation from ethanol/water (1:1) at 4°C typically yield high-resolution structures. Key parameters: space group P2₁/c, R factor < 0.05 .

- Advanced tip : Use synchrotron radiation for challenging cases (e.g., twinned crystals or weak diffraction).

Q. How can reaction mechanisms for sulfonamide formation be elucidated using kinetic studies?

- Conduct pseudo-first-order kinetics with excess amine. Monitor progress via in situ IR (disappearance of S=O stretch at 1370 cm⁻¹). Activation energy (Eₐ) calculations reveal whether the mechanism is SN1 or SN2 .

- Contradiction alert : If Eₐ values conflict with computational predictions, consider solvent effects or intermediate stabilization.

Q. What stability protocols are critical for long-term storage of sulfonyl chloride derivatives?

- Store under argon at –20°C in amber vials. Periodic FT-IR analysis detects hydrolysis (broad O–H stretch at 3200–3600 cm⁻¹). For lab use, aliquot in sealed ampoules to minimize moisture exposure .

Q. How is this compound utilized as a pharmacophore in kinase inhibitor development?

- The sulfonamide moiety acts as a hydrogen-bond acceptor in ATP-binding pockets. Molecular docking (AutoDock Vina) and MD simulations predict binding affinities. In vitro assays (IC₅₀) against kinases like EGFR show nM-level activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.